molecular formula C22H20BrN3O3 B2665791 N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-39-3

N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2665791
CAS No.: 872849-39-3
M. Wt: 454.324
InChI Key: DJDGZIXVAIOCQS-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a synthetic organic compound featuring an indole core substituted with an acetamide moiety. The indole ring system is a privileged scaffold in medicinal chemistry and is present in a vast number of biologically active natural products and pharmaceuticals . Indole derivatives are known to exhibit a wide range of pharmacological properties, including anti-cancer, anti-fungal, anti-viral, and anti-inflammatory activities, making them a central focus in drug discovery efforts . This compound is structurally characterized by a 3-bromophenyl group attached to the acetamide nitrogen and a pyrrolidine-containing ketoethyl chain on the indole nitrogen. This specific architecture suggests potential for interaction with various biological targets. Notably, closely related indole-acetamide compounds have been identified as potent agonists for Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs) involved in host defense and inflammation . For instance, certain indole-based bombesin receptor antagonists have been re-discovered as potent mixed FPR1/FPR2 agonists with nanomolar EC50 values, positioning them among the most potent non-peptide FPR2 agonists reported . This indicates that compounds within this structural class are valuable tools for probing immune and inflammatory pathways. This product is provided for research purposes only. It is intended for use by qualified scientific professionals in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O3/c23-15-6-5-7-16(12-15)24-22(29)21(28)18-13-26(19-9-2-1-8-17(18)19)14-20(27)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDGZIXVAIOCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the bromophenyl group and the pyrrolidinone ring. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new aromatic compounds .

Scientific Research Applications

Biological Activities

N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide exhibits several notable biological activities:

  • Anticancer Activity :
    • Indole derivatives are well-documented for their anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer cell lines.
    • Case Study : Similar compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.
    • Minimum Inhibitory Concentration (MIC) : Related compounds have reported MIC values around 256 µg/mL.
  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
    • Molecular Docking Studies : In silico evaluations indicate strong binding affinity to target enzymes, suggesting potential as a therapeutic agent.

Synthesis and Interaction Studies

The synthesis of this compound can involve several steps, often utilizing commercially available reagents. Interaction studies are critical for understanding how this compound interacts with biological targets, typically involving:

  • In vitro assays : To evaluate biological activity and mechanism of action.
  • Molecular docking : To predict binding affinities and orientations at target sites.

Future Research Directions

Further research is essential to fully elucidate the therapeutic potential of N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-y]acetamide. Key areas for future investigation include:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To understand the molecular pathways involved in its biological activities.
  • Structure Optimization : To improve potency and selectivity through chemical modifications.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidinone ring could influence its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Bromophenyl-Substituted Acetamides

  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Shares the bromophenyl and indole-acetamide framework but replaces the pyrrolidinone group with a triazinoindole thioether. This substitution may enhance DNA-binding affinity due to the planar triazine ring .
  • ML162 () : A ferroptosis-inducing agent with a chloro-methoxyphenyl group and thiophene substitution. Unlike the target compound, ML162 lacks an indole system but retains the 2-oxoacetamide core, suggesting divergent mechanisms of action .
  • N-(3-Bromophenyl) derivatives with thiazolidinone (): These compounds incorporate thioxo-thiazolidinone rings instead of pyrrolidinone, which could influence redox activity and metal chelation .

Indole-Containing Acetamides

  • N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide (): Features a benzyloxy-substituted phenyl group and unmodified indole. The absence of pyrrolidinone may reduce conformational rigidity compared to the target compound .
  • Antiviral indole-acetamides (): Include dihydro-1H-isoindol-1-one derivatives.

Pyrrolidinone and Related Moieties

  • Compound 3a (): An N-(2-chlorophenyl) acetamide with a hydroxyiminoindole group. The pyrrolidinone in the target compound may offer superior metabolic stability compared to the oxime group in 3a .
  • Phthalide derivatives () : These lack indole but share ketone functionalities. The benzofuran-1-yl acetyl group in these compounds highlights the role of electron-deficient rings in modulating reactivity .

Pharmacological and Functional Comparisons

Anticancer Potential

  • ML162 (): Inhibits GPX4, triggering ferroptosis. The target compound’s pyrrolidinone group may interact with similar redox pathways but requires validation .
  • Triazinyl acetamides () : Exhibit moderate cytotoxicity (IC₅₀ values in µM range) against cancer cells. The bromophenyl group in the target compound could enhance lipophilicity and tumor penetration .

Antioxidant Activity

  • 2-Oxoindoline derivatives (): Demonstrated radical-scavenging properties. The target compound’s indole-pyrrolidinone system may synergize to stabilize free radicals .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Purity (%) Key Functional Groups
Target Compound C₂₁H₁₉BrN₂O₃ Not reported Not reported Bromophenyl, indole, pyrrolidinone
N-(4-Bromophenyl)-2-...acetamide (26) C₁₈H₁₄BrN₅OS 195–197 95 Triazinoindole, thioether
Triazinyl acetamides () C₁₄H₁₆N₅O₂ 160–220 >95 Triazine, aryl ketone
Compound 3a () C₁₇H₁₄ClN₃O₂ 178–180 99 Chlorophenyl, oxime-indole

Biological Activity

N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, structural features, and relevant research findings.

Structural Characteristics

The compound features several significant structural components:

  • Bromophenyl Group : The presence of the bromine atom enhances reactivity and may influence biological interactions.
  • Indole Derivative : Indole structures are known for diverse pharmacological properties, including anticancer and antimicrobial activities.
  • Pyrrolidine Moiety : This component is associated with various biological effects, particularly in relation to neuroactive compounds.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Indole derivatives often show significant anticancer properties. The unique combination of the bromophenyl and pyrrolidine moieties may enhance this activity compared to other similar compounds.
    • A study indicated that related indole compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .
    • The halogen substituents in related pyrrolidine derivatives have been linked to increased antibacterial activity, indicating that this compound could exhibit similar effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-2-(1H-indol-3-yloxy)acetamideSimilar acetamide and indole structureAnticancer
N-(phenethyl)-indole acetamideIndole and acetamide linkageAntimicrobial
5-Bromoindole derivativesIndole with halogen substitutionAnticancer and anti-inflammatory

This table highlights how variations in structure can lead to differing biological activities, emphasizing the importance of specific functional groups in determining efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar indole-based compounds for their biological activities:

  • Synthesis Techniques : Various methods have been employed to synthesize indole derivatives, which are crucial for exploring their pharmacological potential. These techniques often involve modifying the bromophenyl or pyrrolidine components to optimize activity .
  • In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM for certain indole derivatives .
  • Structure–Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity. For example, modifications at the 3-position of the phenyl ring can significantly impact binding affinity and overall efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves multi-step routes starting from indole derivatives. For example, optimized procedures for structurally similar compounds (e.g., tubulin inhibitors) include coupling reactions of indol-3-yl-2-oxo-acetyl chloride intermediates with substituted anilines under controlled conditions . Microwave-assisted synthesis (as described for related acetamide derivatives) can enhance reaction efficiency and yield . Key intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Advanced spectroscopic and crystallographic methods are essential. HRMS (e.g., ESI-MS) provides exact mass confirmation , while 2D NMR experiments (e.g., 1H^1H-13C^{13}C HSQC, HMBC) resolve complex coupling patterns in the indole and pyrrolidine moieties . X-ray crystallography is recommended for unambiguous structural assignment, as demonstrated for related 2-oxo-acetamide derivatives . Purity is validated via HPLC with UV/vis detection at λ = 254 nm.

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like tubulin or kinases?

  • Methodological Answer : Molecular docking and molecular dynamics simulations are used to predict binding modes. For example, docking studies on structurally similar compounds (e.g., tubulin inhibitors) identify key interactions between the indole core and hydrophobic pockets in the target protein . Pharmacophore modeling can further prioritize derivatives with optimal steric and electronic properties. Experimental validation via competitive binding assays (e.g., fluorescence polarization) is critical to confirm computational predictions .

Q. What strategies resolve discrepancies in biological activity data across different assays for this compound?

  • Methodological Answer : Contradictions in activity data (e.g., IC50_{50} variability) require orthogonal assay validation. For instance, enzymatic assays (e.g., kinase inhibition) should be supplemented with cellular proliferation studies (e.g., MTT assays) to confirm target engagement . Structural analysis (e.g., X-ray co-crystallography) can identify off-target interactions or conformational changes in the protein active site . Batch-to-batch purity variations should also be ruled out via LC-MS profiling .

Q. How can structure-activity relationship (SAR) studies optimize the pyrrolidine and bromophenyl moieties for enhanced potency?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with substitutions on the pyrrolidine ring (e.g., replacing pyrrolidine with piperidine) or the bromophenyl group (e.g., introducing electron-withdrawing groups). For example, modifying the 3-bromophenyl substituent to a 3,5-dibromo analog could enhance hydrophobic interactions, as seen in related kinase inhibitors . Biological testing across multiple concentrations (e.g., 10 nM–100 µM) and computational ADMET profiling (e.g., logP, solubility) guide prioritization .

Q. What are the challenges in assessing the compound’s metabolic stability and toxicity in preclinical models?

  • Methodological Answer : In vitro microsomal stability assays (e.g., human liver microsomes) evaluate phase I metabolism, while LC-MS/MS identifies major metabolites . Toxicity is assessed via cytotoxicity assays (e.g., HepG2 cells) and in vivo rodent models (e.g., acute toxicity at 50–500 mg/kg). Structural alerts (e.g., reactive acylating groups) are mitigated by introducing steric hindrance near the acetamide moiety .

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